![molecular formula C15H11N5OS B13891905 4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that combines the structural features of indole, thieno[3,2-d]pyrimidine, and carboxamide groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and thieno[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents at specific positions on the rings.
Scientific Research Applications
4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core structure and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, have diverse biological activities and applications.
Uniqueness
4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its combination of indole and thieno[3,2-d]pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H11N5OS |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H11N5OS/c16-14-13-12(18-7-19-14)10(6-22-13)15(21)20-9-1-2-11-8(5-9)3-4-17-11/h1-7,17H,(H,20,21)(H2,16,18,19) |
InChI Key |
SXAWVQLMAUBHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)C3=CSC4=C3N=CN=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


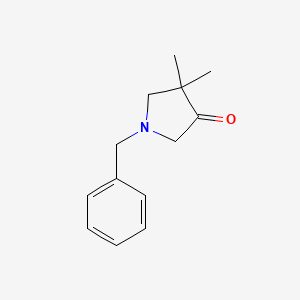
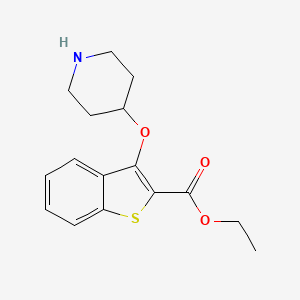
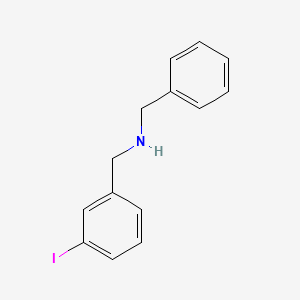
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)

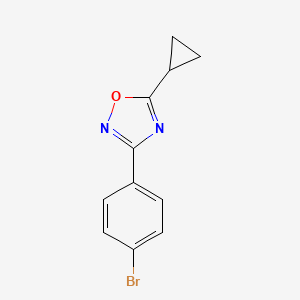
![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

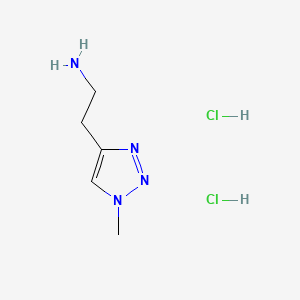
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
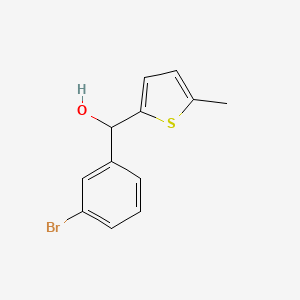
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
